molecular formula C13H21N5O B12260562 N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12260562
M. Wt: 263.34 g/mol
InChI Key: AMFCBGOURWGVBD-UHFFFAOYSA-N
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Description

N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic compound that features a 1,2,3-triazole ring, a piperidine ring, and a cyclopropanecarboxamide group

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

N-[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H21N5O/c19-13(11-3-4-11)15-12-2-1-6-17(10-12)8-9-18-7-5-14-16-18/h5,7,11-12H,1-4,6,8-10H2,(H,15,19)

InChI Key

AMFCBGOURWGVBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCN2C=CN=N2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide typically involves a multi-step process:

    Formation of the 1,2,3-triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Attachment of the piperidine ring: The triazole ring is then linked to a piperidine derivative through an alkylation reaction.

    Introduction of the cyclopropanecarboxamide group: Finally, the piperidine-triazole intermediate is reacted with cyclopropanecarboxylic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or piperidine rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.

    Biological Studies: It can be used to study the effects of triazole-containing compounds on biological systems, including their interactions with enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: Its stability and reactivity may make it useful in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide would depend on its specific biological target. Generally, the triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. The piperidine ring may enhance the compound’s binding affinity and specificity, while the cyclopropanecarboxamide group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are known for their stability and biological activity.

    Piperidine Derivatives: Piperidine-containing compounds are widely used in medicinal chemistry for their pharmacological properties.

    Cyclopropane Derivatives: Cyclopropane rings are often found in bioactive molecules due to their unique three-membered ring structure.

Uniqueness

N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the combination of these three functional groups in a single molecule. This combination can confer specific biological activities and pharmacokinetic properties that are not present in simpler analogs.

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